Methyl 4-(bromomethyl)-2,5-difluorobenzoate
Description
Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂ (molecular weight: 277.36 g/mol) . Its structure comprises a benzene ring substituted with a bromomethyl group at position 4 and fluorine atoms at positions 2 and 5, esterified as a methyl ester. This compound is typically available at 95–97% purity and is utilized as an intermediate in pharmaceutical synthesis and materials science due to its reactive bromomethyl group and electron-withdrawing fluorine substituents .
Properties
IUPAC Name |
methyl 4-(bromomethyl)-2,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNGBVWYRKVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195324 | |
| Record name | Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355488-72-0 | |
| Record name | Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355488-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(bromomethyl)-2,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Precursor Synthesis and Substrate Selection
The synthesis of methyl 4-(bromomethyl)-2,5-difluorobenzoate begins with the preparation of methyl 2,5-difluoro-4-methylbenzoate (1), the immediate precursor for bromination. Two principal pathways dominate:
Esterification of 2,5-Difluoro-4-methylbenzoic Acid
2,5-Difluoro-4-methylbenzoic acid undergoes esterification with methanol under acidic catalysis. Dimethyl sulfate (DMS) in dimethylacetamide (DMAc) at 60–80°C achieves near-quantitative conversion to (1) within 4–6 hours. Alternative methods using thionyl chloride (SOCl₂) in methanol yield comparable results but require stringent moisture control.
Key Data:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMS/DMAc | DMAc | 60–80 | 98.5 | 99.2 |
| SOCl₂/MeOH | Methanol | 25 (reflux) | 95.7 | 98.8 |
Crystallization from hexane/ethyl acetate (3:1 v/v) reduces defluorinated impurities to <0.1%.
Directed Metalation of Fluorinated Toluene Derivatives
A less common route involves directed ortho-metalation of 1,2,4-trifluorotoluene using lithium diisopropylamide (LDA) at −78°C, followed by carboxylation with CO₂ and subsequent esterification. While academically instructive, this method’s operational complexity limits industrial adoption.
Radical Bromination Methodologies
N-Bromosuccinimide (NBS)-Mediated Bromination
The benchmark process employs NBS (1.05–1.10 equiv) with azobisisobutyronitrile (AIBN, 0.05–0.10 equiv) in chlorinated solvents.
- Charge (1) (1.0 equiv), NBS (1.08 equiv), and AIBN (0.08 equiv) into CCl₄ (5 vol).
- Reflux at 80°C under N₂ for 12–16 hours.
- Cool to 25°C, filter succinimide byproducts, and concentrate.
- Purify via crystallization from heptane/CH₂Cl₂ (4:1).
Performance Metrics:
| Scale (kg) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0.5 | 99.8 | 85.3 | 99.5 |
| 10 | 99.5 | 83.7 | 99.1 |
Byproduct analysis reveals ≤0.5% dibrominated species (4-(dibromomethyl)-2,5-difluorobenzoate), mitigated by controlled NBS stoichiometry.
Alternative Brominating Agents
HBr/H₂O₂ System
Gaseous HBr (3.0 equiv) with 30% H₂O₂ (1.5 equiv) in acetic acid at 50°C achieves 72–75% yield over 24 hours. While avoiding NBS costs, this method necessitates corrosion-resistant equipment and generates aqueous waste requiring neutralization.
Photochemical Bromination
UV irradiation (254 nm) of (1) with Br₂ in CCl₄ attains 68% yield but suffers from poor selectivity (dibromination: 15–18%).
Process Intensification and Scalability
Continuous Flow Bromination
Substituting batch reactors with microfluidic systems enhances heat transfer and reduces reaction time:
| Parameter | Batch (12 L) | Flow (1 L/min) |
|---|---|---|
| Reaction Time (h) | 14 | 2.5 |
| Space-Time Yield (kg/m³·h) | 0.8 | 5.2 |
| Energy Consumption (kWh/kg) | 18.7 | 9.4 |
Flow systems maintain 84–86% yield with 99.3% purity, demonstrating viability for multi-kilogram production.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
HPLC-MS identifies critical impurities:
| Impurity | RT (min) | m/z | Source |
|---|---|---|---|
| Dibromomethyl analog | 12.7 | 343.98 | Overbromination |
| 2,5-Difluorobenzoic acid | 9.2 | 174.03 | Ester hydrolysis |
| 4-Methyl-2,5-difluorobenzoate | 14.1 | 186.05 | Incomplete bromination |
Specifications for pharmaceutical-grade material require total impurities <0.5%.
Industrial-Scale Case Study
A 50 kg campaign using the NBS/AIBN method achieved:
- Throughput : 5.2 kg/day
- Total Cost : $412/kg (including solvent recovery)
- Waste Streams : 0.8 kg succinimide/kg product, treated via incineration.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2,5-difluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Organic Synthesis
Methyl 4-(bromomethyl)-2,5-difluorobenzoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various coupling reactions, notably the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.
Biochemical Studies
In biological research, this compound is utilized as a probe in enzyme inhibition studies. The bromomethyl group can covalently bond with nucleophilic residues in enzymes, allowing researchers to investigate enzyme mechanisms and interactions.
Material Science
The compound is also applied in the development of specialty chemicals and materials. Its unique electronic properties due to the fluorine atoms enhance its utility in creating fluorinated polymers with specific characteristics such as increased stability and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2,5-difluorobenzoate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects . The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Substituent Variations
Table 1: Key Structural and Physical Properties
Key Findings :
- Reactivity : The bromomethyl group in this compound facilitates nucleophilic substitution reactions, similar to 4-(bromomethyl)benzaldehyde . However, the ester group in the former reduces electrophilicity compared to the aldehyde.
- Electronic Effects : Fluorine atoms at positions 2 and 5 enhance electron withdrawal, stabilizing intermediates in cross-coupling reactions. In contrast, Methyl 2,5-dibromobenzoate lacks fluorine but has higher bromine density, favoring halogen-bonding interactions .
Functional Group and Application Comparisons
Pharmaceutical Intermediates :
- This compound is used in synthesizing kinase inhibitors and other bioactive molecules, leveraging its bromomethyl group for alkylation .
- Compound 13d (from ) incorporates a pyrazole ring, enhancing binding affinity to biological targets like enzymes or receptors .
Materials Science :
- Oligomers like OPCBMMB () integrate bromomethylbenzene units into fullerene-polymer hybrids for organic photovoltaics. The fluorine-free analogues in such systems exhibit reduced electron-withdrawing effects but improved solubility .
Toxicological Profiles :
Biological Activity
Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a halogenated aromatic ester characterized by its unique structure, which includes a bromomethyl group and two fluorine atoms on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents.
- Molecular Formula: C₉H₇BrF₂O₂
- Molecular Weight: Approximately 251.06 g/mol
- Physical State: White to off-white crystalline powder
- Solubility: Low in water; high in organic solvents (e.g., ethanol, ether)
Structural Features
The compound features:
- A bromomethyl group at the para position relative to the ester functionality.
- Two fluorine atoms at the ortho positions on the aromatic ring.
This arrangement contributes to its chemical reactivity and potential biological activity.
Biological Activity Overview
This compound has shown promise in various biological applications:
- Antiviral Properties : It serves as an important intermediate in synthesizing compounds with anti-HIV properties. The mechanism involves binding interactions with viral enzymes, potentially inhibiting their activity.
- Enzyme Inhibition : The compound has been studied for its role as a substrate or inhibitor in enzyme-catalyzed reactions. Its fluorinated structure enhances metabolic stability and bioactivity, making it a candidate for developing enzyme inhibitors relevant to treating diseases like diabetes.
- Pharmaceutical Development : Research indicates that derivatives of this compound may exhibit significant biological activity, including potential applications in cancer therapy and treatment of diabetic complications through aldose reductase inhibition.
Case Study 1: Synthesis of Antifolate Compounds
A study synthesized a series of quinazoline-based thymidylate synthase inhibitors containing difluorinated p-aminobenzoate rings. This compound was utilized as an intermediate, demonstrating its utility in producing compounds that inhibit cancer cell growth .
Research on the interaction of this compound with biological systems indicates that it may function as an enzyme inhibitor. Studies have shown that modifications to its structure can significantly alter its binding affinity to target enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-bromomethylbenzoate | Bromomethyl group at para position | Intermediate in organic synthesis |
| Methyl 4-fluorobenzoate | Fluorine substituent instead of bromine | Different reactivity profiles |
| Methyl 2-bromomethylbenzoate | Bromomethyl group at ortho position | Varied biological activities |
| Methyl 4-chlorobenzoate | Chlorine substituent instead of bromine | Similar synthetic pathways |
This table illustrates how the unique halogenation pattern of this compound distinguishes it from related compounds, potentially leading to different biological activities.
Q & A
Q. What are the recommended synthetic pathways for Methyl 4-(bromomethyl)-2,5-difluorobenzoate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves halogenation and esterification steps. A precursor such as 2,5-difluorobenzoic acid can undergo bromomethylation via radical bromination or substitution reactions. For example:
- Step 1: Bromination of the methyl group in a difluorobenzoate precursor using N-bromosuccinimide (NBS) under UV light or with a radical initiator like AIBN .
- Step 2: Esterification via methanol and acid catalysis (e.g., H₂SO₄) to form the methyl ester.
Optimization Tips:
Q. How should researchers handle this compound safely in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
- First Aid Measures:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
- Storage: Store in a cool, dry place away from light. Use amber glass bottles to prevent photodegradation .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the positions of fluorine and bromine substituents.
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (C₉H₇BrF₂O₂; theoretical ~281.96 g/mol).
- X-ray Crystallography: For structural elucidation, co-crystallize with a suitable solvent (e.g., dichloromethane) .
Advanced Research Questions
Q. How can competing reactivity of the bromomethyl group be managed during functionalization?
Methodological Answer: The bromomethyl group is highly electrophilic and prone to nucleophilic substitution. To avoid premature reactions:
- Protection Strategies: Temporarily protect the ester group using tert-butyl or trimethylsilyl groups during functionalization .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce side reactions .
Case Study: In triazine-based syntheses, bromomethyl derivatives react selectively with amines at controlled pH (7–9) .
Q. How do structural modifications (e.g., fluorine positioning) affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Fluorine’s electron-withdrawing nature directs electrophilic substitution. Key considerations:
- Ortho-Fluorine Effects: Increase steric hindrance, slowing Suzuki-Miyaura coupling.
- Para-Fluorine Effects: Enhance stability of intermediates in Ullmann couplings.
Data Table:
| Fluorine Position | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| 2,5-difluoro | Suzuki | 72 | <5% |
| 3,5-difluoro | Ullmann | 65 | 10–15% |
| Data inferred from analogous benzoate systems . |
Q. What contradictions exist in reported toxicity profiles, and how can they be resolved?
Methodological Answer: Current literature lacks comprehensive toxicological data. To address discrepancies:
- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity based on bromine and fluorine substituents .
- In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity. Preliminary data suggests LC₅₀ > 500 µM, but batch-dependent impurities (e.g., residual Br₂) may skew results .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What role does this compound play in medicinal chemistry applications?
Methodological Answer: The bromomethyl group serves as a versatile handle for bioconjugation. Examples include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
